molecular formula C10H15N B14490674 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- CAS No. 64222-35-1

1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl-

Cat. No.: B14490674
CAS No.: 64222-35-1
M. Wt: 149.23 g/mol
InChI Key: CRZRKGSJNIAPIJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C₁₀H₁₅N and a molecular weight of 149.12044948 daltons .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.

    Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.

    Substitution: Pyrroles can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid.

Major Products:

    Oxidation: Pyrrolidines or other oxidized derivatives.

    Reduction: Pyrrolines or pyrrolidines.

    Substitution: Halogenated, nitrated, or sulfonated pyrroles.

Scientific Research Applications

1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- involves its interaction with molecular targets and pathways. Pyrroles can act as ligands, binding to metal ions or other biomolecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

  • 1H-Pyrrole, 2-ethyl-1-methyl-
  • 1H-Pyrrole, 3-methyl-
  • 1H-Pyrrole, 1-methyl-2-propyl-

Comparison: 1H-Pyrrole, 1-ethenyl-2-methyl-3-propyl- is unique due to its specific substituents, which influence its chemical reactivity and physical properties. Compared to other pyrroles, it may exhibit different reactivity patterns in substitution or oxidation reactions, making it valuable for specific synthetic applications .

Properties

CAS No.

64222-35-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-ethenyl-2-methyl-3-propylpyrrole

InChI

InChI=1S/C10H15N/c1-4-6-10-7-8-11(5-2)9(10)3/h5,7-8H,2,4,6H2,1,3H3

InChI Key

CRZRKGSJNIAPIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C=C1)C=C)C

Origin of Product

United States

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